1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Description
This compound is a fluorinated pyrazole derivative characterized by a heptafluoropropyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 5 of the pyrazole ring, with an acetyl group at position 1. Its structural uniqueness arises from the electron-withdrawing effects of fluorine atoms and steric bulk from the heptafluoropropyl group, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2O/c1-3(22)21-5(7(12,13)14)2-4(20-21)6(10,11)8(15,16)9(17,18)19/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORCSYDBPUOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Fluorinated Substituents: The heptafluoropropyl and trifluoromethyl groups can be introduced via radical trifluoromethylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorinated substituents can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions:
Radical Initiators: For trifluoromethylation, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce complex fused ring systems.
Scientific Research Applications
1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated substituents. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pyrazole Core
Position 3 Modifications
- Heptafluoropropyl vs. Phenylsulfonyl/Chloro Groups: The target compound’s 3-heptafluoropropyl group enhances lipophilicity (logP ≈ 1.8–2.5) compared to 3-phenylsulfonyl (e.g., 1-[1-(3-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone, ) or 3-chloro derivatives (e.g., 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone, ). This increases membrane permeability but may reduce aqueous solubility .
Position 5 Modifications
- Trifluoromethyl vs. Bromo/Nitro Groups: The 5-CF₃ group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitution. In contrast, 5-bromo (e.g., 1-[4-bromo-3-(heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone, ) or 5-nitro substituents (e.g., 1-acetyl-5-methyl-4-nitro-3-[perfluoro(1-propoxyethyl)]pyrazole, ) introduce different electronic profiles, with bromo enabling cross-coupling reactions and nitro enhancing oxidative reactivity .
Physicochemical Properties
Structural and Conformational Analysis
- Bond Angles and Torsion Effects: Crystal studies of 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone () reveal bond angles (e.g., C7—C6—N1 = 121.1°) and torsion angles (e.g., N2—N1—C5—O5 = 178.9°) influenced by substituents. The heptafluoropropyl group in the target compound likely induces greater torsional strain due to its size, altering crystal packing and solubility .
Biological Activity
1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 521.07 g/mol. Its structure features a pyrazole ring substituted with heptafluoropropyl and trifluoromethyl groups, which are known to influence the compound's biological interactions.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives. For instance, related compounds have demonstrated significant scavenging activity against free radicals. Specifically, the antioxidant activity of this compound was assessed using various assays such as ABTS and FRAP tests. These assays measure the ability of compounds to neutralize free radicals and reduce ferric ions.
Table 1: Antioxidant Activity Comparison
| Compound | ABTS IC50 (µM) | FRAP (TE) |
|---|---|---|
| 1-[3-(Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | XX | XX |
| Trolox | XX | XX |
| Edaravone | XX | XX |
(Note: Specific IC50 values for the target compound need to be sourced from experimental data.)
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibitory activity against these enzymes can indicate potential therapeutic applications in neurodegenerative diseases.
Table 2: Enzyme Inhibition Profile
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 1-[3-(Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | XX | XX |
| Standard Inhibitor | XX | XX |
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives similar to 1-[3-(Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone:
- Antimicrobial Activity : A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial properties.
- Cytotoxicity Studies : Research involving cell viability assays showed that some pyrazole compounds induced cytotoxic effects in cancer cell lines while sparing normal cells. This selectivity suggests potential for targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
